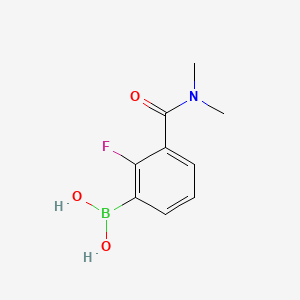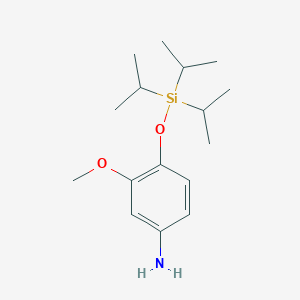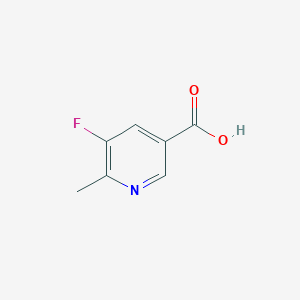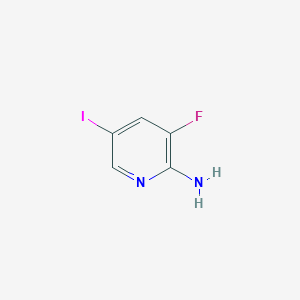![molecular formula C14H11ClF2N2O2 B1442179 1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea CAS No. 886542-48-9](/img/structure/B1442179.png)
1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea
Descripción general
Descripción
1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea, also known as CFMPU, is a small molecule and is a member of the urea family of compounds. CFMPU has been studied for its potential use in a variety of scientific research applications, such as in drug discovery, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea has been studied for its potential use in a variety of scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as 1-methyl-3-(difluoromethoxy)phenylurea (MDFU). It has also been used in drug discovery, as it has been shown to inhibit the activity of certain enzymes, such as the enzyme acetylcholinesterase. Additionally, this compound has been studied for its potential use in biochemistry and physiology, as it has been shown to interact with certain biomolecules, such as DNA and proteins.
Mecanismo De Acción
1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea has been shown to interact with certain biomolecules, such as DNA and proteins. It has been shown to bind to DNA and inhibit the activity of certain enzymes, such as acetylcholinesterase. Additionally, this compound has been shown to interact with certain proteins, such as the enzyme cytochrome P450.
Biochemical and Physiological Effects
This compound has been studied for its potential use in biochemistry and physiology. It has been shown to interact with certain biomolecules, such as DNA and proteins. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. Furthermore, this compound has also been studied for its potential use in drug discovery, as it has been shown to interact with certain proteins, such as cytochrome P450.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea in laboratory experiments has several advantages. For example, it is a small molecule, which makes it easier to work with and manipulate. Additionally, it is relatively stable and non-toxic, which makes it safer to work with than some other compounds. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it is not very reactive, which can make it difficult to use in certain reactions.
Direcciones Futuras
There are several potential future directions for 1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea. For example, it could be used as a starting material for the synthesis of other compounds, such as MDFU. Additionally, it could be used in drug discovery, as it has been shown to interact with certain proteins, such as cytochrome P450. Furthermore, this compound could be studied for its potential use in biochemistry and physiology, as it has been shown to interact with certain biomolecules, such as DNA and proteins. Finally, this compound could be used as a tool to study the mechanisms of action of certain enzymes, such as acetylcholinesterase.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2N2O2/c15-9-4-6-10(7-5-9)18-14(20)19-11-2-1-3-12(8-11)21-13(16)17/h1-8,13H,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEGFQDZLHIBKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)NC(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



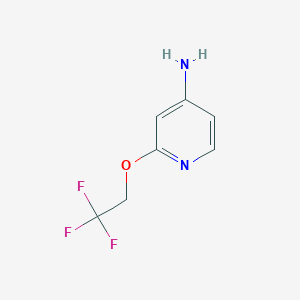
![5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442097.png)

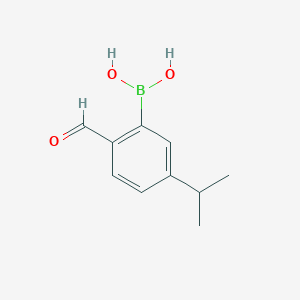
![2-[5-Fluoro-2-(toluene-4-sulfonylimino)-2H-pyridin-1-yl]-acetamide](/img/structure/B1442105.png)
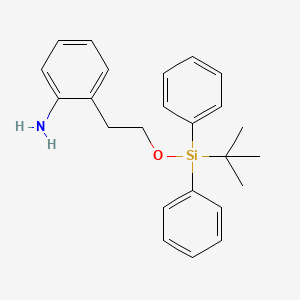

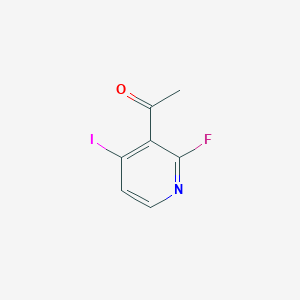
![5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442113.png)
